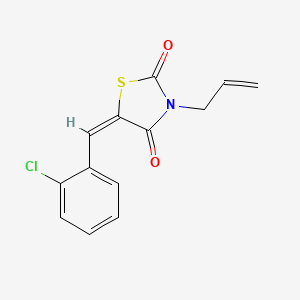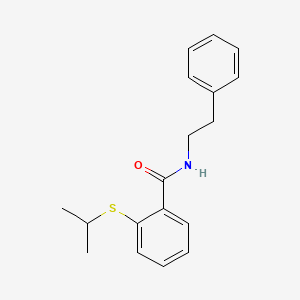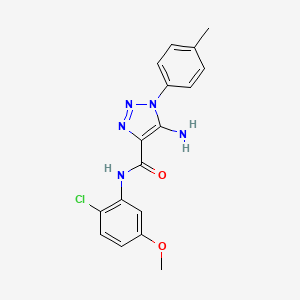
3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione
描述
3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione, also known as CTBT, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CTBT is a thiazolidinedione derivative that has been synthesized through various methods and has been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but studies have suggested that it may act through various pathways. 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has been found to inhibit the activity of enzymes involved in cancer cell growth, such as topoisomerase and DNA polymerase. 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has also been found to inhibit the production of inflammatory cytokines by inhibiting the activity of nuclear factor kappa B (NF-κB). In addition, 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a role in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has been found to exhibit various biochemical and physiological effects. Studies have shown that 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, improve insulin sensitivity, and reduce blood glucose levels. 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has also been found to exhibit anticonvulsant activity by reducing the activity of voltage-gated sodium channels in neurons.
实验室实验的优点和局限性
One advantage of 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione is its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and epilepsy. 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione is also relatively easy to synthesize and has been found to exhibit low toxicity in animal studies. However, one limitation of 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione is its poor solubility in water, which may limit its bioavailability and effectiveness as a drug.
未来方向
There are several future directions for the research on 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione. One area of research is the development of novel 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione and its derivatives. Further studies are also needed to determine the safety and efficacy of 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione in human clinical trials. Additionally, the potential of 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione as a drug candidate for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, should be explored.
科学研究应用
3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, antidiabetic, and anticonvulsant activities. Studies have shown that 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has the potential to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In addition, 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has been found to reduce blood glucose levels and improve insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes. 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has also been found to exhibit anticonvulsant activity, making it a potential drug candidate for the treatment of epilepsy.
属性
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2S/c1-2-7-15-12(16)11(18-13(15)17)8-9-5-3-4-6-10(9)14/h2-6,8H,1,7H2/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLHNOPWEIZNPQ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CC=C2Cl)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC=CC=C2Cl)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2-chlorobenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-methoxy-2-methylphenyl){1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4674887.png)
![5-methyl-N'-(3-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-3-thiophenecarbohydrazide](/img/structure/B4674889.png)
![N-(4-methylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4674898.png)
![5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4674903.png)
![2-{[4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4674907.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4674913.png)
![2-{[3-(4-methylphenoxy)propyl]thio}-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B4674920.png)
![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperidine](/img/structure/B4674923.png)


![N-(4-hydroxy-5-isopropyl-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4674937.png)
![2-[4-(3,4-diethoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4674952.png)
![ethyl 5-(aminocarbonyl)-2-({[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4674956.png)
